molecular formula C12H19NO3 B2641257 tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1824074-15-8

tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No. B2641257
CAS RN: 1824074-15-8
M. Wt: 225.288
InChI Key: LKQWMJOUDZLUOM-UHFFFAOYSA-N
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Description

“tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C12H19NO3 . It is a solid substance and is used as a reagent in the preparation of various derivatives .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 225.29 . The storage temperature is under -20°C in an inert atmosphere .

Scientific Research Applications

Drug Discovery and Development

This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings . They provide a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems . This makes them valuable in the field of drug discovery and development.

Synthesis of Pharmaceuticals

The compound is used as a reactant in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating . This indicates its importance in the pharmaceutical industry.

Probing Chemical Space

A bifunctional 2-azaspiro[3.3]heptane ring system provides a means to probe novel chemical space complementary to these ring systems commonly found in approved drugs . This makes it a valuable tool in the exploration of new chemical structures.

Structural Surrogate for Piperazine Ring

The compound has drawn significant interest in the pharmaceutical system as a structural surrogate for the piperazine ring . This suggests its potential use in the design of new drugs with improved properties.

Expanding Drug-like Chemical Space

The compound is seen as a potential for expanding drug-like chemical space and diversity . This is important in the quest for identifying lead matter for drug discovery.

Novel Pharmacophores

The compound is identified as a novel, readily accessible synthetic template as novel pharmacophores . This highlights its potential in the development of new therapeutic agents.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 7-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(12)6-14/h6,9H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQWMJOUDZLUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1824074-15-8
Record name tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate
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